molecular formula C15H8ClF6NO2 B1671747 N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide CAS No. 978-62-1

N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide

Cat. No. B1671747
CAS RN: 978-62-1
M. Wt: 383.67 g/mol
InChI Key: CHILCFMQWMQVAL-UHFFFAOYSA-N
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Description

“N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is often found in pharmaceuticals and can exhibit various biological activities . The compound also has a 3,5-bis(trifluoromethyl)phenyl group, which is known to be used in catalyst development .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a 3,5-bis(trifluoromethyl)phenyl group. These groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzamide and 3,5-bis(trifluoromethyl)phenyl groups. For instance, the benzamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzamide and 3,5-bis(trifluoromethyl)phenyl groups could affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Intramolecular Oxidative Coupling : N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide has been involved in the study of intramolecular oxidative coupling reactions. These reactions are essential for the synthesis of complex organic molecules, such as spirooxindoles, demonstrating the compound's role in facilitating innovative synthetic routes (Zhengsen Yu et al., 2011).

Medicinal Chemistry and Pharmacology

  • Anticancer Activity : Research has identified derivatives of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide with significant cytotoxicity against various cancer cell lines, highlighting its potential as a scaffold for developing new anticancer agents (Zhonghai Tang et al., 2017).
  • Cerebral Edema Treatment : Functionalized phenylbenzamides, including N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, have been investigated for their ability to inhibit Aquaporin-4, reducing cerebral edema and improving outcomes in CNS injury models. This showcases its application in neurological disorder treatments (G. Farr et al., 2019).

Material Science

  • Polyimide Synthesis : Novel polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, related to N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, have been synthesized, exhibiting good solubility and thermal stability. These materials have potential applications in the aerospace and electronics industries due to their excellent mechanical and thermal properties (D. Yin et al., 2005).

Environmental Chemistry

  • Environmental Phenols Analysis : The compound has been referenced in the development of sensitive analytical methods for detecting environmental phenols in human milk, showcasing its relevance in environmental health studies (X. Ye et al., 2008).

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHILCFMQWMQVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243248
Record name IMD-0354
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide

CAS RN

978-62-1
Record name IMD-0354
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Record name IMD-0354
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Record name IMD-0354
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Record name IMD-0354
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Synthesis routes and methods I

Procedure details

Using 5-chlorosalicylic acid and 3,5-bis(trifluoromethyl)aniline as the raw materials, the same operation as the example 16 gave the title compound.
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Yield
85.5%

Synthesis routes and methods II

Procedure details

To 30 ml of toluene were added 5-chlorosalicylic acid (862 mg, 5 mmol), 3,5-bis(trifluoromethyl)aniline (1.37 g, 6 mmol), and phosphoroustrichloride (755 mg, 5.5 mmol) in the presence of argon gas, followed by stirring for 6 hours through heat-reflux. Sodium hydrogen carbonate was added to the mixture to adjust pH to 7, followed by concentration under reduced pressure. The mixture was dissolved in 60 ml of ethylacetate, which was washed with water (40 ml×2). The organic layer was concentrated under reduced pressure, followed by column chromatography to give 1.09 g of the target compound (yield: 57%).
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862 mg
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1.37 g
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755 mg
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30 mL
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57%

Synthesis routes and methods III

Procedure details

A mixture of 5-chlorosalicylic acid(6.90 g, 40 mmol), 3,5-bis(trifluoromethyl)aniline(9.16 g, 40 mmol), phosphorus trichloride(1.74 mL, 20 mmol) and toluene(80 mL) was refluxed for 3 hours under argon atmosphere. After the reaction mixture was cooled to room temperature, it was diluted with ethyl acetate (240 mL). After the ethyl acetate layer was washed successively with water and brine, dried over anhydrous magnesium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give the title compound (13.12 g, 85.5%) as a light yellow solid.
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6.9 g
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9.16 g
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1.74 mL
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80 mL
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240 mL
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85.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
Z Tang, UM Acuna, NF Fernandes, S Chettiar… - Anticancer …, 2017 - ar.iiarjournals.org
Background/Aim: Cancer is a leading cause of death. Hence, this study aimed at the optimization of niclosamide derivatives for the development of new potential anticancer agents. …
Number of citations: 14 ar.iiarjournals.org
M Tian, A Abdelrahman, Y Baqi, E Fuentes… - Journal of Medicinal …, 2020 - ACS Publications
Antagonists for the ATP-gated ion channel receptor P2X1 have potential as antithrombotics and for treating hyperactive bladder and inflammation. In this study, salicylanilide derivatives …
Number of citations: 10 pubs.acs.org
GW Farr, CH Hall, SM Farr, R Wade, JM Detzel… - Neuroscience, 2019 - Elsevier
Cerebral edema in ischemic stroke can lead to increased intracranial pressure, reduced cerebral blood flow and neuronal death. Unfortunately, current therapies for cerebral edema are …
Number of citations: 45 www.sciencedirect.com
S Kang, HJ Min, MS Kang, MG Jung, S Kim - Bioorganic & medicinal …, 2013 - Elsevier
TMPRSS4 is a novel type II transmembrane serine protease that has been implicated in the invasion and metastasis of colon cancer cells. In this study, a novel series of 2-…
Number of citations: 52 www.sciencedirect.com
JC Bell, HW Strobel - Drug Metabolism and Disposition, 2012 - ASPET
Although the mechanisms that regulate CYP4F genes have been and are currently being studied in a number of laboratories, the specific mechanisms for the regulation of these genes …
Number of citations: 39 dmd.aspetjournals.org
IE Escobar, A White, W Kim, E Mylonakis - Antibiotics, 2020 - mdpi.com
Multidrug-resistant pathogens pose a serious threat to human health. For decades, the antibiotic vancomycin has been a potent option when treating Gram-positive multidrug-resistant …
Number of citations: 11 www.mdpi.com
G Paraskevopoulos, S Monteiro, R Vosátka… - Bioorganic & medicinal …, 2017 - Elsevier
Salicylanilides have proved their activity against tuberculosis (TB). One weak electron-withdrawing substituent is favored at the salicylic part, specially Cl or Br atoms at positions 4 or 5. …
Number of citations: 23 www.sciencedirect.com
IY Lee, TD Gruber, A Samuels, M Yun, B Nam… - Bioorganic & medicinal …, 2013 - Elsevier
A series of salicylanilides was synthesized based on a high-throughput screening hit against Mycobacterium tuberculosis. A free phenolic hydroxyl on the salicylic acid moeity is …
Number of citations: 60 www.sciencedirect.com
J Lal, G Kaul, A Akhir, SB Ansari, S Chopra… - Medicinal Chemistry …, 2021 - Springer
Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) are primary causes of skin and soft tissue infections worldwide. To …
Number of citations: 8 link.springer.com
V Onnis, MT Cocco, V Lilliu, C Congiu - Bioorganic & medicinal chemistry, 2008 - Elsevier
The synthesis and antitumoral activity of ester and amide derivatives of 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids 8–58 is described. Trifluoromethylpyridine derivatives 8–…
Number of citations: 30 www.sciencedirect.com

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